An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate (MTSHE)
An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate (MTSHE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl methanethiosulfonate (MTSHE) is a sulfhydryl-reactive chemical compound utilized primarily in protein chemistry and biophysics. As a member of the methanethiosulfonate (MTS) family of reagents, its principal application lies in the specific and rapid modification of cysteine residues in proteins. This targeted reactivity allows researchers to probe protein structure, function, and accessibility, making MTSHE a valuable tool in drug development and the study of cellular signaling pathways. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of MTSHE.
Core Chemical Properties
While extensive experimental data for 2-Hydroxyethyl Methanethiosulfonate is not widely available in public literature, its fundamental properties have been established. It is a sulfur-containing organic compound that is known to react readily with thiols.[1]
Table 1: Summary of Known Chemical Properties of 2-Hydroxyethyl Methanethiosulfonate
| Property | Value | Source |
| CAS Number | 13700-08-8 | [1] |
| Molecular Formula | C₃H₈O₃S₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Alternate Names | MTSHE | [1] |
| Physical Form | Oil (may have a slightly cloudy appearance) | ChemicalBook |
| Color | Yellow to Light Orange | ChemicalBook |
| Boiling Point | 116-118 °C | ChemicalBook |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |
Reactivity and Mechanism of Action
The utility of MTSHE is rooted in its highly specific reaction with the sulfhydryl (thiol) group of cysteine residues. The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group in MTSHE. This results in the formation of a disulfide bond between the cysteine residue and the 2-hydroxyethyl group, with the concomitant release of methanesulfinic acid.
This reaction is particularly efficient with the deprotonated thiolate form of the cysteine residue. The reaction is reversible through the application of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which will reduce the newly formed disulfide bond.
Experimental Protocols
While a specific, detailed synthesis protocol for 2-Hydroxyethyl Methanethiosulfonate is not publicly documented, a general procedure for the synthesis of related methanethiosulfonate compounds is available. Similarly, detailed protocols for protein labeling with MTS reagents provide a strong framework for the use of MTSHE.
Representative Protocol for Protein Labeling with a Methanethiosulfonate Reagent
This protocol provides a general guideline for the labeling of a protein with an accessible cysteine residue using a generic MTS reagent. This procedure should be optimized for the specific protein and MTS reagent (e.g., MTSHE) being used.
Materials:
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Purified protein with at least one accessible cysteine residue
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Methanethiosulfonate (MTS) reagent (e.g., MTSHE)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
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Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
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Desalting column or dialysis equipment
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Spectrophotometer
Procedure:
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Protein Preparation:
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Ensure the purified protein is in a buffer that is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, remove these reagents by dialysis or using a desalting column.
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Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL) in the labeling buffer.
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MTS Reagent Preparation:
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Immediately before use, prepare a stock solution of the MTS reagent in anhydrous DMSO. The concentration of the stock solution will depend on the desired final molar excess of the reagent.
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Labeling Reaction:
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Add the MTS reagent stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold molar excess of reagent to protein).
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Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light if the MTS reagent is light-sensitive.
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Quenching the Reaction:
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To stop the labeling reaction, add the quenching solution to a final concentration that is in large excess to the MTS reagent (e.g., 10-50 mM DTT).
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Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess MTS reagent.
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Purification of Labeled Protein:
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Remove the unreacted MTS reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
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Characterization of Labeled Protein:
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Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).
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The efficiency of labeling can be assessed by various methods, including mass spectrometry to detect the mass shift corresponding to the addition of the 2-hydroxyethyl group.
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Applications in Research and Drug Development
The primary application of MTSHE and other MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique is used to map the solvent-accessible surfaces of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs).
Substituted Cysteine Accessibility Method (SCAM)
The workflow for SCAM typically involves the following steps:
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Site-Directed Mutagenesis: The protein of interest is genetically engineered to introduce a cysteine residue at a specific position. Often, this is done on a "cysteine-less" version of the protein where all native, non-essential cysteines have been mutated to another amino acid.
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Expression and Purification: The cysteine-mutant protein is expressed in a suitable system (e.g., mammalian cells, Xenopus oocytes, or bacteria) and purified if necessary.
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MTS Reagent Labeling: The expressed protein is then treated with an MTS reagent like MTSHE.
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Functional Analysis: The effect of the cysteine modification on the protein's function is assessed. For example, in an ion channel, this could be a change in ion flow, which can be measured using electrophysiological techniques like patch-clamping.
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Interpretation: If the MTS reagent modifies the cysteine and alters the protein's function, it is inferred that the cysteine residue is accessible to the solvent and likely resides in a functionally important region of the protein, such as the lining of a channel pore or a ligand-binding pocket.
By systematically repeating this process for different residues, a detailed map of the protein's structure and functional domains can be constructed.
Visualization of Workflows and Signaling Pathways
To better illustrate the application of 2-Hydroxyethyl Methanethiosulfonate, the following diagrams, created using the DOT language, depict key experimental workflows and its use in studying signaling pathways.
Caption: A generalized workflow for labeling a protein with MTSHE.
Caption: The experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Caption: Use of MTSHE to probe a generic GPCR signaling pathway.
